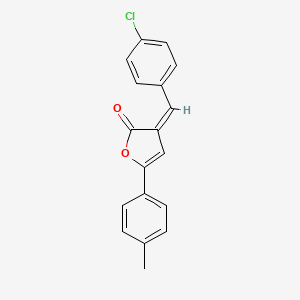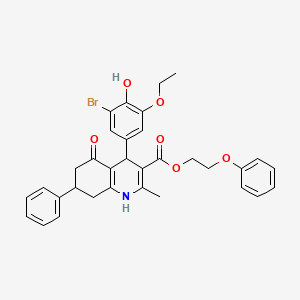![molecular formula C15H15NO3S B4998245 methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)
methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate, also known as MPTG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to inhibit the activity of AChE, which could potentially lead to increased levels of acetylcholine in the brain. In vivo studies have demonstrated that this compound can reduce inflammation and improve cognitive function in animal models of neuroinflammation.
实验室实验的优点和局限性
One advantage of using methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its potential as a lead compound for the development of new drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for research on methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate. One area of interest is the development of more potent and selective inhibitors of COX-2 and AChE based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including neuroinflammation, cancer, and Alzheimer's disease. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
合成方法
The synthesis of methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate involves the reaction of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine to produce this compound. The yield of this compound using this method is reported to be around 40-50%.
科学研究应用
Methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has been studied for its potential applications in various areas of research, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In drug discovery, this compound has been evaluated as a potential lead compound for the development of new drugs targeting various diseases. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins.
属性
IUPAC Name |
methyl 2-[(4-methyl-5-phenylthiophene-2-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-8-12(15(18)16-9-13(17)19-2)20-14(10)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMQEORMCVVUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCC(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4998165.png)
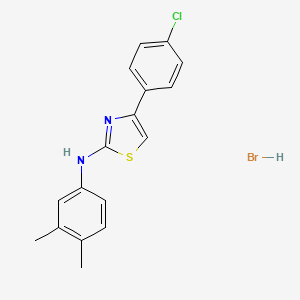
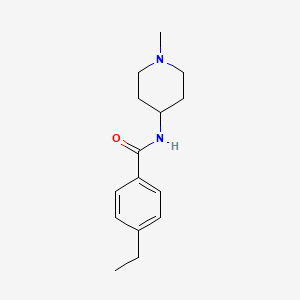
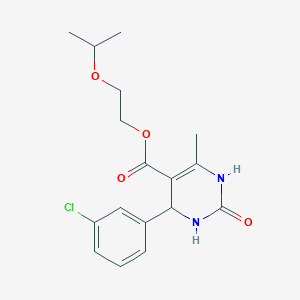
![10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4998189.png)
![1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4998192.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![1-allyl-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998222.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4998228.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
